molecular formula C7H6BrNO4 B046799 2-Bromo-4-methoxy-6-nitrophenol CAS No. 115929-59-4

2-Bromo-4-methoxy-6-nitrophenol

Cat. No. B046799
M. Wt: 248.03 g/mol
InChI Key: GAVVLRJHVWIDPK-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-6-nitrophenol is a compound that has been studied for various applications in chemistry. Its synthesis, molecular structure, chemical reactions, and properties are areas of interest in the field of organic chemistry.

Synthesis Analysis

2-Bromo-4-methoxy-6-nitrophenol can be synthesized from 2-methoxy-5-nitroaniline through a series of reactions including diazotization and the Sandmeyer reaction. This method provides a straightforward and efficient route for commercial production (Li Zi-ying, 2008).

Molecular Structure Analysis

The molecular structure and chemical activity of similar bromo-nitrophenol compounds have been studied using techniques such as spectroscopic analysis, X-ray diffraction, and Density Functional Theory (DFT). These studies help in understanding the geometry, molecular electrostatic potential, and various molecular interactions (Z. Demircioğlu et al., 2019).

Chemical Reactions and Properties

The chemical behavior of bromo-nitrophenol compounds includes reactions such as nucleophilic substitution and nitration. These reactions can be influenced by various factors like reactant ratio, temperature, and solvent type, leading to different products and yields (M. Guo, 2002).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure of bromo-nitrophenol compounds are important for their practical applications and handling. These properties can be studied using techniques like infrared spectroscopy and melting point determination (T. Nozoe et al., 1979).

Chemical Properties Analysis

Chemical properties including reactivity, stability, and functional group behavior of 2-Bromo-4-methoxy-6-nitrophenol and related compounds are essential for understanding their potential applications and chemical synthesis pathways. Studies on these properties are conducted using various analytical and spectroscopic methods (Amélie Lauraguais et al., 2014).

Scientific Research Applications

  • A compound synthesized from 2-Bromo-4-methoxy-6-nitrophenol, namely (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, demonstrates potential as a DNA binding agent. This could have implications for nucleic acid synthesis and DNA repair (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).

  • 2-Methoxy-5-nitrobenzyl bromide, related to 2-Bromo-4-methoxy-6-nitrophenol, is identified as a promising environmentally sensitive protein reagent. This compound shows different specificity and reactivity compared to its 2-hydroxy counterpart and offers potential for enzyme studies (Horton, Kelly, & Koshland, 1965).

  • The nitration of 2,6-dimethyl-4-nitrophenol, which is structurally similar to 2-Bromo-4-methoxy-6-nitrophenol, results in the production of C2-epimeric hydroxy trinitro ketones, while 4-bromo phenol yields a range of compounds (Hartshorn, Readman, Robinson, Vaughan, & Whyte, 1985).

  • A reaction involving 2-bromo-7-methoxytropone and o-aminophenol produces 2-bromo-7-(o-hydroxyanilino)tropone, among other compounds, showing the reactivity of bromo-methoxy-nitrophenol derivatives in organic synthesis (Nozoe, Someya, & Okai, 1979).

  • The nitration of 3-bromo-5-methoxypyridine-N-oxide, a compound related to 2-Bromo-4-methoxy-6-nitrophenol, leads to the formation of a 6-nitro derivative, revealing insights into the nitration reactions of these compounds (Hertog, Ammers, & Schukking, 2010).

  • Derivatives of o-eugenol, including 4,5-dibromo-2-methoxy-6-propylphenol and 2-methoxy-3-nitro-6-propylphenol, have been evaluated as potential anti-TB drugs, indicating the medical application potential of these compounds (Moraes, da Silva, Wardell, & de Souza, 2020).

Safety And Hazards

2-Bromo-4-methoxy-6-nitrophenol can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors of this compound . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

2-bromo-4-methoxy-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4/c1-13-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVVLRJHVWIDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460567
Record name 2-Bromo-4-methoxy-6-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-6-nitrophenol

CAS RN

115929-59-4
Record name 2-Bromo-4-methoxy-6-nitrophenol
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URL https://commonchemistry.cas.org/detail?cas_rn=115929-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxy-6-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2-bromo-4-methoxy-6-nitro
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.200
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Synthesis routes and methods I

Procedure details

Bromine (16.0 g, 100 mmol) in acetic acid (20 mL) was added into a mixture of 4-methoxy-2-nitrophenol (16.9 g, 100 mmol, sodium acetate (16.4 g, 200 mmol) and acetic acid (100 mL). The mixture was stirred for 30 min at room temperature, and then at 70° C. for 2 h and poured into water (1.5 l) containing concentrated sulfuric acid (10 mL). The precipitated solid filtered and crystallized from (chloroform/hexane) to give a brownish solid, m.p. 116-118° C.; MS m/e 246 (M−H)+.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Methoxy-2-nitro-phenol (10 g) was dissolved in glacial acetic acid (60 mL) and CH3CO2Na (8.2 g) was added. Next, bromine (3 mL) dissolved in glacial acetic acid (12 mL) was added drop wise to the stirring solution at room temperature. After complete addition of bromine, the mixture was stirred for 30 min at room temperature and then placed in an oil bath at 75° C. for 2 h. After reaction mixture cooled to room temperature, concentrated HCl (500 mL) was slowly added to the mixture followed by addition of ethyl acetate (500 mL). The layers were separated and the organic layer was washed with water, brine, dried (Na2SO4). Flash chromatography on silica gel eluting with 5% ethyl acetate-hexane afforded 8.8 g (60%) of the title compound as a solid. MS: 218 (MH+−30), HPLC tR: 2.40 min.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AB Gamble, J Garner, CP Gordon… - Synthetic …, 2007 - Taylor & Francis
… Although thin‐layer chromatography (TLC) showed 100% conversion of 2‐bromo‐4‐methoxy‐6‐nitrophenol to its corresponding aryl amine (entry 3) with no other intermediates …
Number of citations: 118 www.tandfonline.com
S Banne, D Prabhakar Reddy, W Li, C Wang… - Organic …, 2017 - ACS Publications
… Initially, we prepared brominated aminoquinone 5 from 2-bromo-4-methoxy-6-nitrophenol (10) in 75% yield according to a reported procedure. (11) Then we explored the Suzuki–…
Number of citations: 24 pubs.acs.org
MS Malamas, ES Manas, RE McDevitt… - Journal of medicinal …, 2004 - ACS Publications
… (chloroform/hexanes) to give 2-bromo-4-methoxy-6-nitrophenol as a brownish solid: mp 108−… Raney/Ni (2.5 g) was added to a solution of 2-bromo-4-methoxy-6-nitrophenol (8.8 g, 35.5 …
Number of citations: 309 pubs.acs.org
J Dong, X Pan, Y Yang, G Zhang, Z Xiao… - European Journal of …, 2021 - Elsevier
A series of exiguamine A analogues were designed and synthesized via 15 steps. Their inhibitory activities against IDO1 were tested and the structure-activity relationships were studied…
Number of citations: 5 www.sciencedirect.com
A Krzyzanowski - 2018 - diva-portal.org
… Synthesis of the indole-based targets 4b,c and 6b,c was attempted starting from commercially available 2-bromo-4-methoxy-6-nitrophenol (15) (Scheme 2). Compound 15 was …
Number of citations: 0 www.diva-portal.org
S Ramesh, R Nagarajan - The Journal of Organic Chemistry, 2013 - ACS Publications
A convergent formal synthesis of lavendamycin methyl ester and synthesis of its analogues have been delineated through the Povarov approach. This protocol is also applied to the …
Number of citations: 21 pubs.acs.org
GMO Favier - 2013 - core.ac.uk
Herbimycin A (1) belongs to the ansamycin family and is a 19-membered lactam with seven stereogenic centres, making it a synthetic challenge, which was first isolated in 1979 by …
Number of citations: 2 core.ac.uk

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